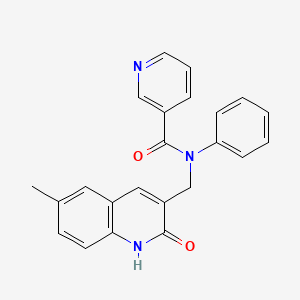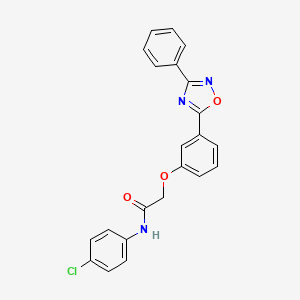
N-(4-chlorophenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as CPOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. CPOA is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities.
作用机制
The exact mechanism of action of CPOA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. CPOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that play a critical role in the inflammatory response.
Biochemical and Physiological Effects:
CPOA has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant activities. CPOA has also been shown to have a protective effect on the liver and kidneys, and may have potential applications in the treatment of liver and kidney diseases.
实验室实验的优点和局限性
One of the major advantages of using CPOA in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of inflammation and tumor growth. However, one of the limitations of using CPOA is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for research on CPOA. One area of interest is in the development of new derivatives of CPOA that exhibit improved solubility and bioactivity. Another area of interest is in the development of new applications for CPOA in the fields of diagnostics and therapeutics. Finally, further research is needed to fully understand the mechanisms of action of CPOA and its potential applications in various fields of research.
合成方法
CPOA can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 3-nitrophenol to form 4-chloro-3-nitrophenol. The resulting compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-amine to form the intermediate product. Finally, the intermediate product is reacted with chloroacetic acid to yield CPOA.
科学研究应用
CPOA has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is in the field of medicinal chemistry, where CPOA has been shown to exhibit promising anti-inflammatory and anti-tumor properties. CPOA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-17-9-11-18(12-10-17)24-20(27)14-28-19-8-4-7-16(13-19)22-25-21(26-29-22)15-5-2-1-3-6-15/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKOJONNQPQWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

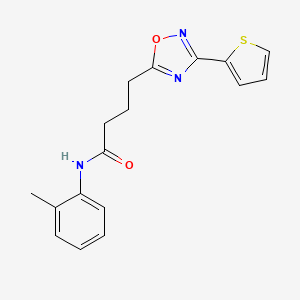

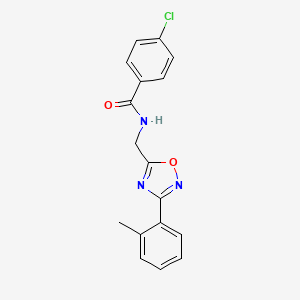
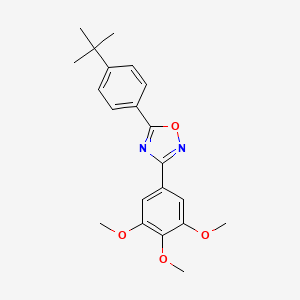
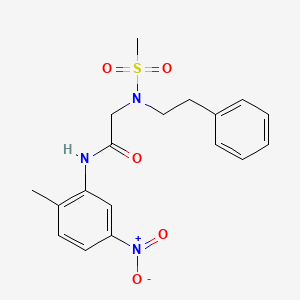

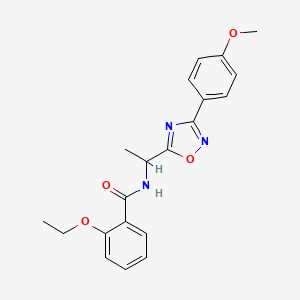
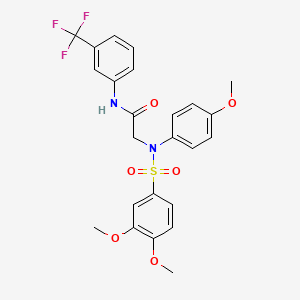
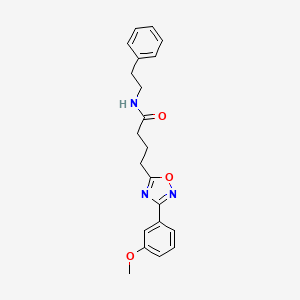
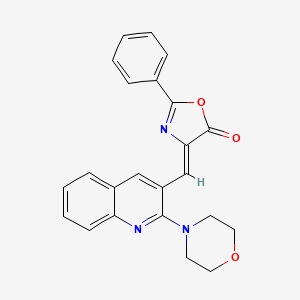
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
